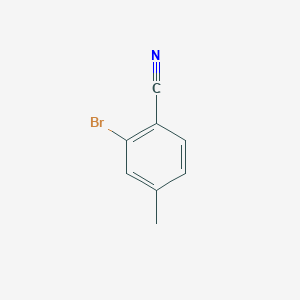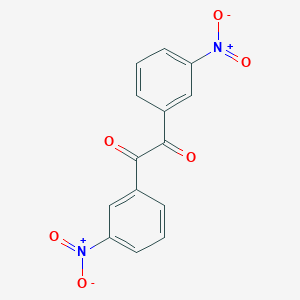
Methyl-3-(2-Cyanophenyl)benzoat
Übersicht
Beschreibung
“Methyl 3-(2-cyanophenyl)benzoate” is an organic compound with the molecular formula C15H11NO2 . It has a molecular weight of 237.26 . It is a member of the benzoate ester family, characterized by a benzene ring connected to an ester functional group .
Synthesis Analysis
The synthesis of cyanoacetamides, which include compounds like “Methyl 3-(2-cyanophenyl)benzoate”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structure of “Methyl 3-(2-cyanophenyl)benzoate” includes a total of 32 bonds. There are 20 non-H bond(s), 14 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aromatic), and 1 nitrile(s) (aromatic) .Chemical Reactions Analysis
“Methyl 3-(2-cyanophenyl)benzoate” can participate in various chemical reactions. Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
“Methyl 3-(2-cyanophenyl)benzoate” is characterized by a light, sweet scent akin to that of fruits and flowers . It is a colorless liquid at room temperature . It is only slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .Wissenschaftliche Forschungsanwendungen
Katalysator bei der Veresterung
Methylbenzoatverbindungen, einschließlich Methyl-3-(2-Cyanophenyl)benzoat, werden durch Umsetzen verschiedener Benzoesäuren mit Methanol unter Verwendung eines sauren Katalysators hergestellt . In einer Studie wurden die festen Säuren von Zirkoniummetallfestkörpern untersucht, die mit verschiedenen Substanzen fixiert waren. Es wurde festgestellt, dass Zirkoniummetallkatalysatoren mit fixiertem Ti die beste Aktivität aufwiesen .
Synthese neuartiger Derivate
Eine Reihe neuartiger 2-(2-Cyanophenyl)-N-Phenylacetamid-Derivate wurde durch selektive Amidierung von Methyl-2-(2-Cyanophenyl)acetaten gegenüber Amidinfomation unter Verwendung von AlMe3 als Katalysator entwickelt und synthetisiert . Dieser Prozess führte zu guten Ausbeuten .
Verwendung in Duftstoffen und Lösungsmitteln
Methylbenzoatverbindungen haben eine geringe Toxizität und werden hauptsächlich in Duftstoffen und als Lösungsmittel verwendet . Beispielsweise hat Methylbenzoat einen fruchtigen Geschmack, der in Ananas-, Erdbeer- und Kirschsirupen verwendet werden kann, und es wirkt als Lösungsmittel in Kunstharzgummi .
Aromastoff
P-Methoxybenzoesäure, eine Art von Methylbenzoat, wird auch als Aromastoff verwendet .
Rohstoff für Antitumor-Arzneimittel
Methyl-p-Brombenzoat, eine weitere Art von Methylbenzoat, ist der Hauptrohstoff für Pemetrexed-Dinatrium, ein Antitumor-Arzneimittel .
Rohstoff für antimykotische Verbindung
Methyl-p-Brombenzoat wird auch bei der Synthese von Diglitin A verwendet , einer antimykotischen Verbindung
Wirkmechanismus
Zukünftige Richtungen
While specific future directions for “Methyl 3-(2-cyanophenyl)benzoate” were not found in the search results, it’s worth noting that esters, in general, have sparked interest in their potential as biofuels, particularly for aviation applications due to their high energy density and low freezing point .
Eigenschaften
IUPAC Name |
methyl 3-(2-cyanophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXNZJLIYUWQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362634 | |
| Record name | Methyl 3-(2-cyanophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168618-65-3 | |
| Record name | Methyl 2′-cyano[1,1′-biphenyl]-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168618-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(2-cyanophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one](/img/structure/B184185.png)





![1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone](/img/structure/B184196.png)
